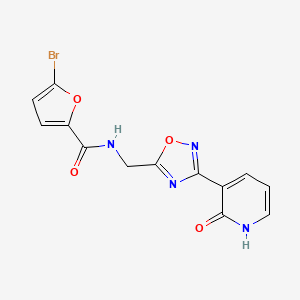

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an ethylamino group and a fluorophenyl group. The presence of these functional groups can greatly influence the properties of the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed in one step, the ethylamino group added in another, and the fluorophenyl group in yet another . The exact methods would depend on the specific reactions involved.Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their arrangement, and the types of bonds between them.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino groups might be involved in acid-base reactions, while the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can make the compound soluble in polar solvents. The size and shape of the molecule can influence its boiling and melting points .Scientific Research Applications

Urea Derivatives in Drug Design

Ureas, including compounds like 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea, play a significant role in medicinal chemistry due to their unique hydrogen bonding capabilities. They are incorporated into small molecules displaying a broad range of bioactivities. The importance of urea in drug design is underscored by its application in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research highlights various urea derivatives as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes such as HDAC, PRMT, or DOT1L, emphasizing the significance of urea moiety in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).

Role in Urease Inhibition

Urease inhibitors are potential drugs for treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species, respectively. Urea derivatives, including the compound , could be explored for their urease inhibitory activities. Despite acetohydroxamic acid being the only clinically used urease inhibitor, severe side effects limit its application, highlighting the need for new, more effective compounds. Urea derivatives offer a promising avenue for developing novel urease inhibitors with potential medical applications, suggesting that the full potential of urease inhibition in treating infections has not yet been fully explored (Kosikowska & Berlicki, 2011).

Potential in Fertilizer Development

Urea derivatives are also explored in agriculture, particularly in fertilizer development. They can enhance the efficiency of nitrogen utilization in crops, thereby reducing environmental pollution and improving agricultural productivity. Research on ureaform (UF), a condensation product of urea and formaldehyde, demonstrates the potential of urea derivatives in slow-release fertilizers. The controlled release of nitrogen from UF products supports improved fertility management and reduced pollution of drainage waters, highlighting the significance of urea derivatives in sustainable agriculture practices (Alexander & Helm, 1990).

properties

IUPAC Name |

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-3-18-14-10-15(22-11(2)21-14)19-8-9-20-16(24)23-13-7-5-4-6-12(13)17/h4-7,10H,3,8-9H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZOSLGTQZFWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

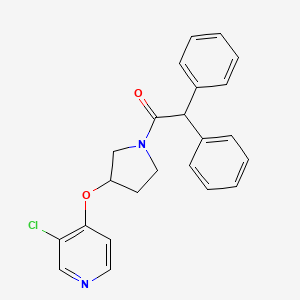

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

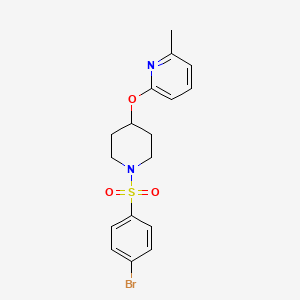

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

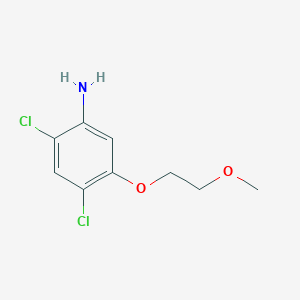

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2841078.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)

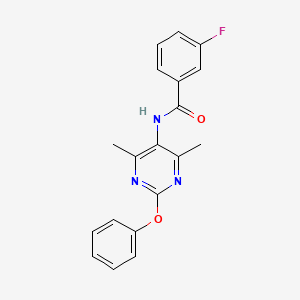

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether](/img/structure/B2841085.png)